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Compound of Interest

Compound Name: CAF-382

Cat. No.: B12377792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase profile of CAF-382, a potent

inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), against other relevant kinase inhibitors.

The data presented herein is compiled from publicly available experimental results to facilitate

an objective assessment for research and drug development applications.

Executive Summary
CAF-382 is a chemical probe designed for the study of CDKL5, a serine-threonine kinase

implicated in neurodevelopmental disorders. A critical aspect of a chemical probe's utility is its

selectivity—the ability to inhibit the intended target with minimal effect on other cellular

components, particularly other kinases which often share structural similarities. This guide

summarizes the kinome-wide selectivity of CAF-382 and compares its on- and off-target

activities with its parent compound, SNS-032, and another multi-CDK inhibitor, AT-7519. All

quantitative data is presented in structured tables, and detailed experimental methodologies

are provided.

Comparative Kinase Inhibition Profile
The following tables summarize the inhibitory activities of CAF-382 and its comparators against

their primary targets and key off-targets. CAF-382 demonstrates high potency for CDKL5 and

several Cyclin-Dependent Kinases (CDKs) while maintaining a favorable selectivity profile,

particularly against GSK3α/β, a common off-target for this class of inhibitors.
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Table 1: On-Target and Key Off-Target Potency (IC50 in
nM)
This table compares the half-maximal inhibitory concentrations (IC50) of CAF-382, SNS-032,

and AT-7519 against a panel of kinases. Lower values indicate higher potency.

Kinase Target
CAF-382
(Biochemical)

CAF-382
(Cellular -
NanoBRET)

SNS-032
(Biochemical)

AT-7519
(Biochemical)

CDKL5 6.7[1] 10[1][2] N/A N/A

CDK9 20[1][2] 280[1][2] 4[3] <10[4]

CDK16 62[1][2] 390[1][2] N/A N/A

CDK17 89[1][2] 240[1][2] N/A N/A

CDK18 100[1][2] 260[1][2] N/A N/A

CDK2 N/A N/A 48[3] 47[4]

CDK7 300[1] N/A 62[3] N/A

GSK3α 470[1] >1800[5] N/A N/A

GSK3β 2200[1] >1800[5] N/A 89[6]

N/A: Data not available in the searched sources.

Table 2: Kinome-Wide Selectivity Profile (DiscoverX
scanMAX at 1 µM)
This table presents the results from a broad kinase panel screening, showing the number of

kinases inhibited above a certain threshold (Percent of Control - PoC). A lower PoC value

signifies stronger binding. The selectivity score S10(1µM) represents the number of kinases

with a PoC < 10, divided by the total number of kinases tested. A lower S-score indicates

higher selectivity.
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Compound
Kinases
Tested

Kinases
with PoC <
10

Kinases
with PoC <
35

S10(1µM)
Score

S35(1µM)
Score

SGC-

CAF382-1
403[2] 7[2] 10[2] 0.017[2] 0.024[2]

SGC-

CAF268-1N

(Negative

Control)

403[2] 0 2[2] N/A 0.005[2]

The data clearly indicates that CAF-382 is a highly selective inhibitor. At a concentration of 1

µM, it strongly interacts with only a small fraction of the tested kinome.[2] The designated

negative control, SGC-CAF268-1N, shows minimal interaction, validating the specificity of the

CAF-382 chemotype.[2]

Experimental Protocols
Kinome-Wide Off-Target Profiling: Eurofins DiscoverX
scanMAX
The scanMAX assay is a competition binding assay used to determine the interaction of a test

compound with a panel of 468 kinases.[3][6]

Methodology:

Assay Principle: The assay quantifies the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase active site. The kinase is

tagged with DNA, and the immobilized ligand is coupled to a solid support.

Procedure: A specific kinase is incubated with the immobilized ligand and the test compound

(e.g., CAF-382 at 1 µM). The amount of kinase bound to the solid support is then measured

via quantitative PCR (qPCR) of the DNA tag.

Data Analysis: The results are reported as "Percent of Control" (PoC), where the DMSO

control represents 100% binding and a lower PoC value indicates displacement of the kinase
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by the test compound. The selectivity score (S-score) is calculated as the ratio of kinases

bound below a PoC threshold to the total number of kinases tested.

Assay Principle
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Caption: Workflow for the Eurofins DiscoverX scanMAX kinase profiling assay.
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Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify compound

binding to a specific protein target.[7]

Methodology:

Assay Principle: This technology is based on Bioluminescence Resonance Energy Transfer

(BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc®

Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target

kinase (e.g., CDKL5) fused to NanoLuc® luciferase.

Assay Procedure:

The transfected cells are plated and incubated.

A specific NanoBRET™ tracer, which binds to the target kinase, is added to the cells at a

fixed concentration.

The test compound (e.g., CAF-382) is then added in a serial dilution.

If the test compound binds to the target kinase, it will displace the fluorescent tracer,

leading to a decrease in the BRET signal.

The Nano-Glo® substrate is added to initiate the luminescent reaction, and the BRET ratio

(acceptor emission/donor emission) is measured.

Data Analysis: The data is plotted as a dose-response curve, from which the IC50 value (the

concentration of the compound that displaces 50% of the tracer) is calculated, representing

the compound's apparent affinity for the target in a cellular context.
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Caption: Principle of the NanoBRET™ Target Engagement Assay.
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CDKL5 Signaling Context
To understand the importance of CAF-382's selectivity, it is crucial to consider the biological

context of its primary target, CDKL5. CDKL5 is a serine/threonine kinase that plays a vital role

in brain development and neuronal function.[8] Its dysregulation is linked to severe

neurodevelopmental disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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